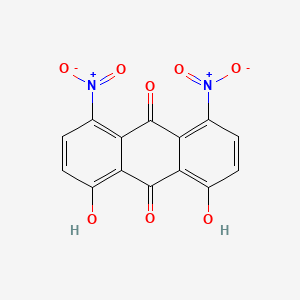

1,8-Dihydroxy-4,5-Dinitroanthrachinon

Übersicht

Beschreibung

Diese Verbindung hat eine signifikante antivirale Aktivität gezeigt, insbesondere gegen das Dengue-Virus, was sie zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in der antiviralen Therapie macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,8-Dihydroxy-4,5-Dinitroanthrachinon beinhaltet die Nitrierung von Anthrachinon-Derivaten. Die Reaktion erfordert typischerweise konzentrierte Salpetersäure und Schwefelsäure als Reagenzien. Der Nitrierungsprozess führt Nitrogruppen an bestimmten Positionen am Anthrachinonring ein, was zur Bildung von this compound führt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Umkristallisation oder chromatographische Techniken gereinigt .

Wissenschaftliche Forschungsanwendungen

1,8-Dihydroxy-4,5-Dinitroanthrachinon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer Anthrachinonderivate verwendet.

Biologie: Wird auf seine antiviralen Eigenschaften untersucht, insbesondere gegen das Dengue-Virus.

Medizin: Potenzielles Therapeutikum zur Behandlung von Denguefieber und anderen Virusinfektionen.

Wirkmechanismus

This compound übt seine antiviralen Wirkungen aus, indem es die NS2B/3-Protease des Dengue-Virus hemmt. Diese Protease ist entscheidend für die Spaltung des viralen Polyproteins, die für die Virusreplikation notwendig ist. Durch die Hemmung dieser Protease stoppt die Verbindung effektiv die Replikation des Virus. Die molekularen Ziele umfassen die aktiven Zentren der NS2B/3-Protease, wie z. B. Gln35, His51 und Ser135 .

Wirkmechanismus

Target of Action

The primary target of 1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA) is the enzyme phosphopantetheine adenylyltransferase (PPAT) of Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli . PPAT is a key enzyme involved in the biosynthesis of coenzyme A, a vital molecule in numerous metabolic processes.

Mode of Action

DHDNA interacts with PPAT by binding to its nucleotide-binding site . The nitro group of DHDNA contributes significantly to the affinity of this anthraquinone for the nucleotide-binding site of PPAT . This interaction inhibits the activity of PPAT, thereby disrupting the metabolic processes that rely on coenzyme A.

Pharmacokinetics

The compound’s bioavailability can be inferred from its in vitro activity against certain bacteria .

Result of Action

DHDNA has been shown to have antibacterial activity against antibiotic-resistant isolates of S. aureus and E. faecalis . It produces bacteriostatic effects on both Gram-positive bacteria at certain concentrations . . coli .

Biochemische Analyse

Biochemical Properties

1,8-Dihydroxy-4,5-dinitroanthraquinone has been identified as a promising inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT) in in silico studies . The nitro group of this anthraquinone contributes to its affinity for the nucleotide-binding site of PPAT .

Cellular Effects

In vitro studies have shown that 1,8-Dihydroxy-4,5-dinitroanthraquinone is active towards Gram-positive bacteria, with minimum inhibitory concentration (MIC) values of 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis . It was found to be ineffective against E. coli .

Molecular Mechanism

The molecular mechanism of 1,8-Dihydroxy-4,5-dinitroanthraquinone involves its interaction with the enzyme phosphopantetheine adenylyltransferase (PPAT). It binds to the nucleotide-binding site of PPAT, inhibiting the enzyme’s activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dihydroxy-4,5-dinitroanthraquinone involves the nitration of anthraquinone derivatives. The reaction typically requires concentrated nitric acid and sulfuric acid as reagents. The nitration process introduces nitro groups at specific positions on the anthraquinone ring, resulting in the formation of 1,8-Dihydroxy-4,5-dinitroanthraquinone .

Industrial Production Methods

Industrial production of 1,8-Dihydroxy-4,5-dinitroanthraquinone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,8-Dihydroxy-4,5-Dinitroanthrachinon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Die Reduktion der Nitrogruppen kann zur Bildung von Aminoderivaten führen.

Substitution: Die Hydroxyl- und Nitrogruppen können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Wasserstoffgas werden üblicherweise verwendet.

Substitution: Substitutionsreaktionen erfordern häufig Katalysatoren wie Säuren oder Basen, abhängig von der jeweiligen Reaktion.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinonderivate, Aminoderivate und verschiedene substituierte Anthrachinonverbindungen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1,8-Dihydroxy-4,5-Dinitroanthrachinon (ARDP0006)

- This compound (ARDP0009)

Einzigartigkeit

This compound (ARDP0006) ist wirksamer gegen das Dengue-Virus als sein Analogon ARDP0009. Das Vorhandensein von Nitrogruppen in ARDP0006 verstärkt seine Fähigkeit, Wasserstoffbrückenbindungen mit Aminosäureresten im aktiven Zentrum der NS2B/3-Protease zu bilden, was es zu einem stärkeren Inhibitor macht .

Zusammenfassend lässt sich sagen, dass this compound (ARDP0006) eine Verbindung mit erheblichem Potenzial in der antiviralen Forschung ist, insbesondere gegen das Dengue-Virus. Seine einzigartigen chemischen Eigenschaften und der Wirkmechanismus machen es zu einem wertvollen Kandidaten für weitere Studien und Entwicklungen.

Eigenschaften

IUPAC Name |

1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)12-8(18)4-2-6(16(23)24)10(12)13(9)19/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCHQJDEYFYWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O8 | |

| Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025076 | |

| Record name | 1,8-Dihydroxy-4,5-dinitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,8-dihydroxy-4,5-dinitroanthraquinone is a brownish gold solid. (NTP, 1992) | |

| Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

81-55-0 | |

| Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Dihydroxy-4,5-dinitro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Dinitro-4,5-dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dinitrochrysazin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,8-dihydroxy-4,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Dihydroxy-4,5-dinitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dihydroxy-4,5-dinitroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DINITROCHRYSAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEO6302D6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for 1,8-dihydroxy-4,5-dinitroanthraquinone's antibacterial activity?

A: In silico studies suggest that 1,8-dihydroxy-4,5-dinitroanthraquinone (DHDNA) acts as a potential inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT) in Staphylococcus aureus and Enterococcus faecalis. [] This inhibition is likely facilitated by the interaction of DHDNA's nitro groups with the nucleotide-binding site of PPAT. [] While the exact downstream effects are not fully elucidated, PPAT plays a crucial role in bacterial coenzyme A biosynthesis, and its inhibition is expected to disrupt essential metabolic pathways. []

Q2: Does the structure of 1,8-dihydroxy-4,5-dinitroanthraquinone influence its solubility in supercritical carbon dioxide?

A: Yes, the presence of the two nitro groups in 1,8-dihydroxy-4,5-dinitroanthraquinone significantly reduces its solubility in supercritical carbon dioxide (sc-CO2) compared to other anthraquinone derivatives like 1,4-diaminoanthraquinone. [, ] The addition of specific functional groups on the anthraquinone backbone seems to influence its interaction with sc-CO2, thereby impacting solubility. []

Q3: How does 1,8-dihydroxy-4,5-dinitroanthraquinone impact the combustion properties of propellants?

A: 1,8-dihydroxy-4,5-dinitroanthraquinone, when incorporated into both double-base (DB) and composite modified double-base (CMDB) propellants, significantly enhances their burning rates, particularly at lower pressure ranges (2-6 MPa). [] This catalytic effect is observed to be as high as a 200% increase compared to propellants without DHDNA. [] Furthermore, DHDNA promotes a “wide-range plateau” combustion phenomenon, characterized by significantly lower pressure exponents within a specific pressure range, enhancing combustion stability. []

Q4: Have any computational methods been employed to study 1,8-dihydroxy-4,5-dinitroanthraquinone?

A: Yes, molecular docking, pharmacophore modeling, molecular dynamics simulations, and free energy calculations have been employed to investigate the interaction of DHDNA with the PPAT enzyme. [] These studies have provided insights into its potential as an antibacterial agent and highlighted the importance of its nitro groups for target binding affinity. []

Q5: Are there in vitro studies supporting the antibacterial activity of 1,8-dihydroxy-4,5-dinitroanthraquinone?

A: Yes, DHDNA has demonstrated in vitro activity against Gram-positive bacteria, including antibiotic-resistant isolates of Staphylococcus aureus and Enterococcus faecalis. [] The minimum inhibitory concentration (MIC) values were determined to be 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis. [] Importantly, time-kill kinetics studies indicated a bacteriostatic effect of DHDNA against these bacteria at the tested concentrations. []

Q6: What analytical methods have been used to study 1,8-dihydroxy-4,5-dinitroanthraquinone?

A: Several analytical techniques have been employed to characterize and study DHDNA. These include Fourier transform infrared spectroscopy (FTIR), elemental analysis (EA), and X-ray fluorescence (XRF). [] These methods help determine the structural characteristics and elemental composition of the compound. [] Additionally, solubility studies often utilize specialized equipment like flow-type apparatus to measure solubility under specific temperature and pressure conditions, particularly in supercritical carbon dioxide. []

Q7: What is the historical context of research on 1,8-dihydroxy-4,5-dinitroanthraquinone?

A: Early research on DHDNA focused primarily on its synthesis [, ] and solubility in supercritical carbon dioxide for potential applications in dyeing processes. [] More recently, research has expanded to explore its potential as an antibacterial agent [] and its catalytic properties in propellant combustion. [] This illustrates the evolving understanding and applications of this compound over time.

Q8: Are there any known alternatives or substitutes for 1,8-dihydroxy-4,5-dinitroanthraquinone in its various applications?

A: While specific alternatives to DHDNA depend on the desired application, several other anthraquinone derivatives have been investigated for their solubility in supercritical carbon dioxide. [] Additionally, various metal salts of anthraquinones have been explored for their catalytic properties in propellant combustion, providing potential alternatives depending on the desired performance characteristics. [] Comparing the performance, cost, and environmental impact of these alternatives is crucial in identifying suitable substitutes for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.